4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the chloro, methoxyphenyl, and methylbenzyl groups. These reactions often require the use of reagents such as chlorinating agents, methoxyphenyl halides, and methylbenzyl halides.
Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the substituted pyrazole with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, or antimicrobial agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers can use the compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
2-[4-Chloro-3-(2-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such versatility or specific functional groups.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-12-14-18(15-13-17)16-28-25(20-9-5-7-11-22(20)30-3)23(26)24(27-28)19-8-4-6-10-21(19)29-2/h4-15H,16H2,1-3H3 |
InChI Key |
CXBZEILTOFTXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
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